molecular formula C10H19N B6184706 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine CAS No. 2624109-10-8

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

Cat. No. B6184706
CAS RN: 2624109-10-8
M. Wt: 153.3
InChI Key:
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Description

Rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine, also known as R-Bicyclononan-9-ylmethanamine, is an organic compound that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of various biological processes. R-Bicyclononan-9-ylmethanamine is a bicyclic secondary amine that has a variety of applications in the laboratory, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It is also used in the study of biochemical and physiological processes, such as enzyme activity, receptor binding, and signal transduction. In addition, it is used in the development of drugs, as it can be used to study the effects of drugs on various biological processes.

Mechanism of Action

The mechanism of action of rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine is not fully understood. However, it is believed to interact with enzymes and receptors in the body, which can affect biochemical and physiological processes. In particular, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can affect the activity of the enzyme and, in turn, the activity of the neurotransmitter.
Biochemical and Physiological Effects
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes and receptors in the body, which can affect biochemical processes such as signal transduction and enzyme activity. It has also been shown to affect the activity of neurotransmitters, such as acetylcholine, which can affect physiological processes such as learning and memory.

Advantages and Limitations for Lab Experiments

Rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine has several advantages for laboratory experiments. It is easily synthesized from a variety of starting materials, and it is relatively stable in aqueous solutions. In addition, it is highly soluble in a variety of solvents, including water and organic solvents. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research involving rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research could be conducted to develop new and more efficient synthesis methods for this compound. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders.

Synthesis Methods

Rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanaminean-9-ylmethanamine can be synthesized from a variety of starting materials, including aldehydes, ketones, and amines. The synthesis involves the condensation of aldehydes and ketones with amines to form the bicyclic secondary amine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine involves the conversion of a bicyclic compound to an amine through a series of reactions.", "Starting Materials": [ "1,5-cyclooctadiene", "methyl acrylate", "hydrogen gas", "palladium on carbon", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "1-bromo-2-methylpropane", "sodium cyanoborohydride", "acetic acid", "sodium bicarbonate", "methanesulfonic acid", "methanol", "ammonium chloride", "sodium hydroxide", "methylamine" ], "Reaction": [ "1. The starting material 1,5-cyclooctadiene is reacted with methyl acrylate in the presence of hydrogen gas and palladium on carbon catalyst to form a bicyclic compound.", "2. The bicyclic compound is reduced with sodium borohydride in methanol to form a secondary alcohol.", "3. The secondary alcohol is reacted with hydrochloric acid to form a chloride.", "4. The chloride is reacted with sodium hydroxide to form an epoxide.", "5. The epoxide is reacted with 1-bromo-2-methylpropane in the presence of sodium cyanoborohydride and acetic acid to form a tertiary alcohol.", "6. The tertiary alcohol is reacted with sodium bicarbonate and methanesulfonic acid to form a mesylate.", "7. The mesylate is reacted with sodium hydroxide to form an amine.", "8. The amine is reacted with methylamine to form rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine." ] }

CAS RN

2624109-10-8

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

95

Origin of Product

United States

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